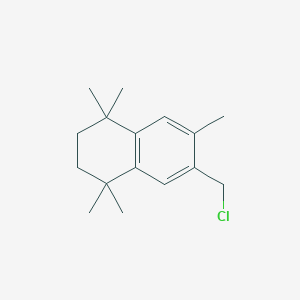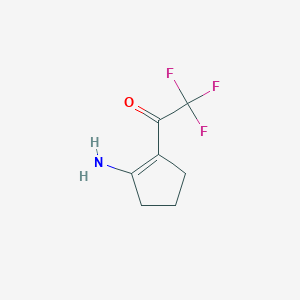![molecular formula C26H24N2O2S2 B13945610 Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- CAS No. 58566-08-8](/img/structure/B13945610.png)
Spiro[2H-1-benzopyran-2,2'(3'H)-benzothiazole], 3,4-dihydro-8-methoxy-3'-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[2H-1-benzopyran-2,2’(3’H)-benzothiazole], 3,4-dihydro-8-methoxy-3’-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- is a complex organic compound known for its unique structural properties This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-1-benzopyran-2,2’(3’H)-benzothiazole], 3,4-dihydro-8-methoxy-3’-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzopyran and benzothiazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-1-benzopyran-2,2’(3’H)-benzothiazole], 3,4-dihydro-8-methoxy-3’-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzopyran or benzothiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, Spiro[2H-1-benzopyran-2,2’(3’H)-benzothiazole], 3,4-dihydro-8-methoxy-3’-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.
Medicine
The compound’s potential therapeutic applications are being explored, particularly in drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as photochromic dyes and sensors. Its photo-responsive behavior is particularly valuable in creating smart materials.
Mechanism of Action
The mechanism of action of Spiro[2H-1-benzopyran-2,2’(3’H)-benzothiazole], 3,4-dihydro-8-methoxy-3’-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Spiro[2H-1-benzopyran-2,2’-[2H]indole], 1’,3’-dihydro-1’,3’,3’-trimethyl-6-nitro-
- 1’,3’-Dihydro-8-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]indole]
Uniqueness
Spiro[2H-1-benzopyran-2,2’(3’H)-benzothiazole], 3,4-dihydro-8-methoxy-3’-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]- stands out due to its specific combination of benzopyran and benzothiazole moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
58566-08-8 |
|---|---|
Molecular Formula |
C26H24N2O2S2 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
8'-methoxy-3-methyl-4'-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]spiro[1,3-benzothiazole-2,2'-3,4-dihydrochromene] |
InChI |
InChI=1S/C26H24N2O2S2/c1-27-19-10-4-6-13-22(19)31-24(27)15-17-16-26(28(2)20-11-5-7-14-23(20)32-26)30-25-18(17)9-8-12-21(25)29-3/h4-15,17H,16H2,1-3H3 |
InChI Key |
ZBHJDMDVLDATCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3CC4(N(C5=CC=CC=C5S4)C)OC6=C3C=CC=C6OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


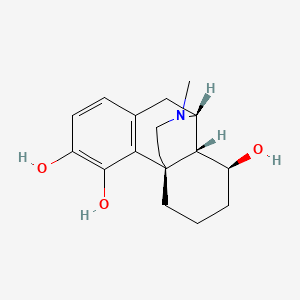
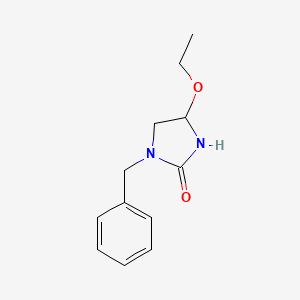
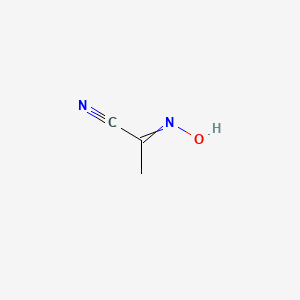


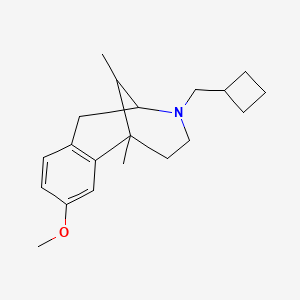
![2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)

![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)
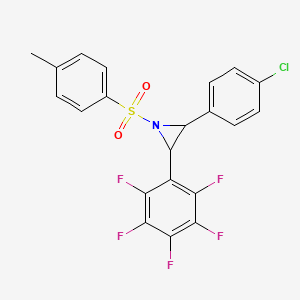
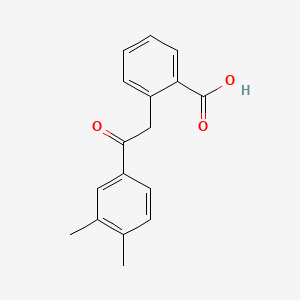
![7-(Hydroxymethyl)benzo[c]isoxazole-3-carboxylic acid](/img/structure/B13945585.png)
